molecular formula C23H46O2Sn B14591420 Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane CAS No. 61266-47-5

Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane

Cat. No.: B14591420
CAS No.: 61266-47-5
M. Wt: 473.3 g/mol
InChI Key: CNNGVBARTFCFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound features a tin atom bonded to three butyl groups and an oxycyclohexyl group substituted with an oxirane ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane typically involves the reaction of tributylstannyl chloride with the appropriate cyclohexyl epoxide derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the stannane compound. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Purification of the final product might include techniques such as distillation, crystallization, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane can undergo various chemical reactions, including:

    Oxidation: The tin atom can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form different organotin species.

    Substitution: The butyl groups or the oxycyclohexyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield tin oxides, while substitution reactions could produce a variety of organotin derivatives with different functional groups.

Scientific Research Applications

Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.

Mechanism of Action

The mechanism of action of Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane involves its interaction with molecular targets through the tin atom. The tin atom can coordinate with various ligands, facilitating the formation of complexes that can alter biological pathways. The oxirane ring can also participate in reactions, opening up to form reactive intermediates that can interact with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin chloride: Another organotin compound with similar applications but lacks the oxirane and cyclohexyl groups.

    Tributyltin oxide: Used as a biocide and in antifouling paints, but has different reactivity due to the presence of an oxide group.

    Triphenyltin hydroxide: Used as a pesticide, with phenyl groups instead of butyl groups.

Uniqueness

Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane is unique due to the presence of the oxirane ring and the cyclohexyl group, which confer distinct reactivity and potential biological activity. These structural features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

61266-47-5

Molecular Formula

C23H46O2Sn

Molecular Weight

473.3 g/mol

IUPAC Name

tributyl-[1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl]oxystannane

InChI

InChI=1S/C11H19O2.3C4H9.Sn/c1-10(2,9-8-13-9)11(12)6-4-3-5-7-11;3*1-3-4-2;/h9H,3-8H2,1-2H3;3*1,3-4H2,2H3;/q-1;;;;+1

InChI Key

CNNGVBARTFCFPN-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC1(CCCCC1)C(C)(C)C2CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.